Chemical structure and properties of Fluoren-9-one, 3-hydroxy-2-piperidinomethyl-
Chemical structure and properties of Fluoren-9-one, 3-hydroxy-2-piperidinomethyl-
An In-depth Technical Guide to the Chemical Structure and Properties of a Novel Bioactive Scaffold: Fluoren-9-one, 3-hydroxy-2-piperidinomethyl-
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the chemical structure, predicted properties, and a plausible synthetic route for the novel compound, Fluoren-9-one, 3-hydroxy-2-piperidinomethyl-. As this appears to be a compound not extensively described in current literature, this document serves as a foundational resource, leveraging established chemical principles and data from related molecular structures to build a comprehensive profile. The insights herein are intended to guide researchers in the synthesis, characterization, and potential pharmacological evaluation of this and similar molecules.
Molecular Architecture and Rationale for Investigation
The molecular structure of Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- combines three key chemical moieties, each with a history of significance in medicinal chemistry:
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The Fluoren-9-one Core: This tricyclic aromatic ketone is a rigid, planar structure. Fluorenone and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[1] The aromatic system can participate in π-π stacking and hydrophobic interactions with biological targets.
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The Piperidine Moiety: Piperidine is a saturated nitrogen-containing heterocycle prevalent in many pharmaceuticals and natural alkaloids.[2][3] It often imparts increased water solubility and the ability to form ionic interactions at physiological pH, which can be crucial for drug-receptor binding and pharmacokinetic properties.[4]
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A Phenolic Hydroxyl Group and a Methylene Bridge: The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing binding to target proteins. The methylene linker provides flexibility, allowing the piperidine ring to adopt various conformations.
The strategic combination of these fragments suggests a molecule with the potential for a multifaceted pharmacological profile, warranting further investigation.
Proposed Synthesis: The Mannich Reaction
A highly plausible and efficient method for the synthesis of Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- is the Mannich reaction . This is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In this case, the acidic proton is on the aromatic ring of a phenol, activated by the hydroxyl group.
The proposed reaction would proceed as follows:
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Reactants:
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3-hydroxy-fluoren-9-one (the substrate with the acidic proton)
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Formaldehyde (the carbonyl source)
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Piperidine (the secondary amine)
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Mechanism: The reaction is typically acid-catalyzed. The piperidine and formaldehyde first react to form an Eschenmoser's salt precursor, an electrophilic iminium ion. The electron-rich 3-hydroxy-fluoren-9-one then acts as a nucleophile, attacking the iminium ion to form the final product.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed synthetic workflow for Fluoren-9-one, 3-hydroxy-2-piperidinomethyl-.
Physicochemical and Spectroscopic Profile (Predicted)
The following table summarizes the predicted physicochemical and spectroscopic properties of the target compound. These predictions are based on the known properties of the constituent functional groups.
| Property | Predicted Value |
| Molecular Formula | C19H19NO2 |
| Molecular Weight | 293.36 g/mol |
| Appearance | Likely a yellow or off-white solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol; likely to have some aqueous solubility, especially in acidic conditions due to the piperidine nitrogen. |
| ¹H NMR | - Aromatic protons of the fluorenone core (multiple signals, ~7.0-8.0 ppm)- Methylene bridge protons (~3.5-4.5 ppm, singlet)- Piperidine protons (multiple signals, ~1.5-3.0 ppm)- Phenolic hydroxyl proton (broad singlet, variable chemical shift) |
| ¹³C NMR | - Carbonyl carbon of the fluorenone (~190-200 ppm)- Aromatic carbons (~110-150 ppm)- Methylene bridge carbon (~50-60 ppm)- Piperidine carbons (~20-50 ppm) |
| IR Spectroscopy | - O-H stretch (broad, ~3200-3600 cm⁻¹)- C=O stretch (~1680-1720 cm⁻¹)- C-N stretch (~1100-1300 cm⁻¹)- Aromatic C-H and C=C stretches |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 294.15 |
Potential Pharmacological Applications and Future Research
Given the established biological activities of fluorenone and piperidine derivatives, "Fluoren-9-one, 3-hydroxy-2-piperidinomethyl-" presents several exciting avenues for pharmacological investigation:
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Anticancer Activity: Many fluorenone derivatives exhibit cytotoxic effects against various cancer cell lines. The introduction of the piperidine moiety could enhance cellular uptake and lead to novel mechanisms of action.
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Antimicrobial Activity: The combination of a planar aromatic system and a basic nitrogen atom is a common feature in antimicrobial agents. This compound could be screened against a panel of pathogenic bacteria and fungi.
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Neuropharmacological Activity: Piperidine is a core structure in many centrally acting drugs.[4] The fluorenone scaffold could interact with various receptors and enzymes in the central nervous system.
Initial research should focus on a comprehensive screening of this compound's biological activities, followed by more focused studies to elucidate its mechanism of action and structure-activity relationships.
Experimental Protocols
Protocol 1: Synthesis of Fluoren-9-one, 3-hydroxy-2-piperidinomethyl-
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To a solution of 3-hydroxy-fluoren-9-one (1.0 eq) in ethanol, add piperidine (1.2 eq) and an aqueous solution of formaldehyde (37%, 1.5 eq). The use of a slight excess of the amine and formaldehyde ensures complete conversion of the starting material.
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Acidify the mixture with a catalytic amount of concentrated hydrochloric acid. This catalyzes the formation of the electrophilic iminium ion.
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Reflux the reaction mixture for 4-6 hours. The elevated temperature drives the reaction to completion.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes.
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Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. This quenches the acid catalyst.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Characterization of the Synthesized Compound
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Analyze the spectra to confirm the presence of all expected proton and carbon signals, as detailed in the predicted spectroscopic profile.
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Mass Spectrometry (MS):
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
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Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
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Confirm the presence of the [M+H]⁺ ion at the expected m/z value.
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Infrared (IR) Spectroscopy:
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Acquire the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer.
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Confirm the presence of the key functional group stretches (O-H, C=O, C-N).
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Conclusion
Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- represents a promising, albeit currently under-explored, chemical scaffold. The strategic fusion of a biologically active fluorenone core with a pharmacologically significant piperidine moiety suggests a high potential for novel therapeutic applications. This guide provides a solid theoretical and practical foundation for the synthesis, characterization, and subsequent investigation of this and related compounds. The proposed synthetic route is robust and relies on well-established chemical principles, making it accessible to a wide range of chemistry laboratories. The predicted analytical data offers clear benchmarks for the successful identification of the target molecule. It is our hope that this document will catalyze further research into this intriguing class of compounds.
References
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